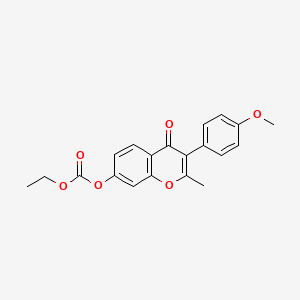

carbonato de 3-(4-metoxifenil)-2-metil-4-oxo-4H-croman-7-ilo etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

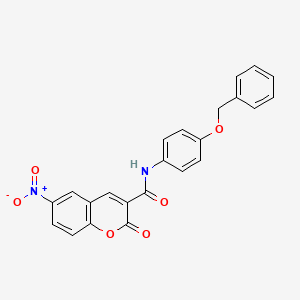

Ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. The compound is characterized by the presence of a chromene core, which is a common motif in natural products and synthetic materials with diverse biological activities.

Synthesis Analysis

The synthesis of chromene derivatives, including ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate, often involves photoinduced rearrangements and coupling reactions. For instance, Fan et al. (2017) described a concise and efficient method for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones, closely related compounds, via photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones, offering a novel procedure without the need for transition metals and oxidants (Fan et al., 2017).

Molecular Structure Analysis

Crystallographic studies provide insight into the molecular structure of related compounds. For instance, the crystal and molecular structure studies by Kaur et al. (2012) on similar chromene derivatives revealed how these molecules crystallize and the types of intermolecular interactions that contribute to their stability (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactivity studies, such as those conducted by Vetyugova et al. (2018), explore the reactions of chromene derivatives with various reagents, leading to the formation of novel compounds. These studies illuminate the versatile chemistry of chromene cores and their potential for generating diverse molecular architectures (Vetyugova et al., 2018).

Physical Properties Analysis

The physical properties of chromene derivatives are influenced by their molecular structure. Studies on similar compounds, such as those by Yavari and Feiz-Javadian (2006), delve into how structural features like the chromene core impact melting points, solubility, and crystallization behavior (Yavari & Feiz-Javadian, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for understanding the applications and behavior of chromene derivatives under different conditions. Pimenova et al. (2003) investigated the reactions of a related compound, highlighting its potential for generating a variety of functional materials through diverse chemical transformations (Pimenova et al., 2003).

Aplicaciones Científicas De Investigación

- El compuesto del título, sintetizado utilizando un enfoque de modo de enlace, ha demostrado ser prometedor en la inhibición del cáncer de mama. Los estudios computacionales, incluyendo el acoplamiento molecular y la simulación de dinámica molecular, revelaron que exhibe una energía libre de unión más negativa que el tamoxifeno, un fármaco anticancerígeno conocido. Es probable que el compuesto actúe a través de la inhibición de ERα, lo que lo convierte en un posible candidato para su desarrollo posterior como agente anticancerígeno .

- La estructura híbrida chalcona-salicilato del compuesto lo hace interesante para la síntesis orgánica. Las chalconas, que son productos naturales que se encuentran en las plantas, se han explorado por sus actividades biológicas. La combinación de chalconas y derivados del ácido salicílico en este compuesto híbrido abre vías para diseñar nuevas moléculas con diversas aplicaciones .

- El formiato de etilo, un compuesto relacionado, se ha estudiado por su toxicidad para las plagas. Dada la aparición de plagas resistentes a la fosfina, los investigadores han investigado el formiato de etilo como un fumigante alternativo para granos. Comprender su mecanismo de acción puede contribuir a la gestión eficaz de plagas en la agricultura .

- Otro derivado, el (E)-3-(o-tolilo)acrilato de 4-metoxifeniletilo, se estudió por su potencial inhibitorio de la α-glucosidasa. Los experimentos de acoplamiento molecular proporcionaron información sobre su mecanismo de acción. Estos compuestos podrían ser relevantes en la investigación y el desarrollo de fármacos para la diabetes .

- La estructura y reactividad únicas del compuesto lo hacen valioso como intermedio farmacéutico. Su síntesis implica la reacción de Biginelli y la cicloadición dipolar 1,3 de Huisgen, destacando su versatilidad en la construcción de moléculas complejas .

- Aunque no está directamente relacionado con el compuesto del título, los reactivos de boro (como los compuestos organoborados) juegan un papel crucial en las reacciones de acoplamiento Suzuki–Miyaura. Estas reacciones se utilizan ampliamente en la síntesis orgánica debido a sus condiciones suaves y tolerancia a los grupos funcionales .

Potencial Anticancerígeno

Síntesis Orgánica

Control de Plagas de Insectos

Inhibición de la α-Glucosidasa

Intermediarios Farmacéuticos

Reactivos de Acoplamiento Suzuki–Miyaura

Mecanismo De Acción

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit enzymes, block receptors, or interfere with cellular processes . The specific interaction of “ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate” with its targets would likely result in changes to cellular function or signaling.

Biochemical Pathways

For instance, some indole derivatives have been found to inhibit enzymes involved in the synthesis of essential cellular components, block receptors involved in signal transduction, or interfere with the replication of viruses . The downstream effects of these interactions can include changes to cellular function, cell death, or the inhibition of viral replication.

Pharmacokinetics

For instance, some indole derivatives have been found to be rapidly absorbed and distributed throughout the body, while others are metabolized by enzymes in the liver and excreted in the urine . The specific ADME properties of this compound would likely impact its bioavailability and overall effectiveness.

Result of Action

Similar compounds have been found to have a variety of effects, including the inhibition of enzyme activity, the blocking of receptors, and the interference with cellular processes . These effects can result in changes to cellular function, cell death, or the inhibition of viral replication.

Action Environment

The action of “ethyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl carbonate” can be influenced by a variety of environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms. For instance, the activity of some indole derivatives has been found to be influenced by the pH of the environment, with optimal activity observed at specific pH values . Additionally, the presence of other compounds can influence the activity of the compound, either by competing for the same targets or by interacting with the compound itself.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl [3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-4-24-20(22)26-15-9-10-16-17(11-15)25-12(2)18(19(16)21)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLWFMUCNWPHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)

![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)

![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)

![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)